3-Fluorocycloheptan-1-amine: A Comprehensive Technical Guide on Physicochemical Properties, Stereodynamics, and Synthetic Methodologies
3-Fluorocycloheptan-1-amine: A Comprehensive Technical Guide on Physicochemical Properties, Stereodynamics, and Synthetic Methodologies
Executive Summary
3-Fluorocycloheptan-1-amine is a highly specialized, fluorinated aliphatic amine utilized as a critical building block in modern pharmaceutical and chemical synthesis[1]. The strategic incorporation of a fluorine atom onto the cycloheptane ring serves as a powerful bioisosteric modification. In medicinal chemistry, replacing a hydrogen atom with fluorine on an aliphatic ring fundamentally alters the molecule's physicochemical profile—modulating basicity, enhancing lipophilicity, and improving metabolic stability without significantly increasing the steric bulk of the parent scaffold.
This whitepaper provides an in-depth analysis of the physicochemical properties, conformational dynamics, and synthetic methodologies associated with 3-fluorocycloheptan-1-amine, designed for researchers and drug development professionals.
Physicochemical Properties
The physical and chemical parameters of 3-fluorocycloheptan-1-amine are heavily influenced by the strong electron-withdrawing nature of the fluorine atom. Below is a consolidated table of its core properties.
| Property | Value / Description |
| Chemical Name | 3-Fluorocycloheptan-1-amine |
| CAS Number | 1461715-22-9 (General)[1] 2969618-06-0 ((1S,3R)-isomer)[2] |
| Molecular Formula | C₇H₁₄FN[2] |
| Molecular Weight | 131.19 g/mol [2] |
| SMILES | F[C@H]1CCCCC1 (for 1S,3R)[2] |
| Baseline pKa (Unfluorinated) | 9.99 (Cycloheptylamine)[3] |
| Estimated pKa (Fluorinated) | ~8.8 – 9.2 (Calculated via γ-inductive effect) |
| Physical State | Colorless to pale yellow liquid (Free base) White crystalline powder (HCl salt) |
Stereochemistry and Conformational Dynamics
The 7-membered cycloheptane ring is inherently flexible, rapidly interconverting between various twist-chair and boat conformations to minimize transannular strain. However, the introduction of the highly electronegative fluorine atom at the 3-position introduces significant stereoelectronic constraints.
Specifically, the conformational landscape is dictated by the fluorine gauche effect [4]. This phenomenon is driven by stabilizing hyperconjugative interactions—specifically, the donation of electron density from adjacent σC−H bonding orbitals into the strongly polarized σC−F∗ antibonding orbital[4]. Consequently, the molecule preferentially adopts conformations that place the fluorine atom gauche to vicinal protons, overriding traditional steric biases. In drug-receptor interactions, this conformational pre-organization minimizes the entropic penalty upon binding, making 3-fluorocycloheptan-1-amine a highly predictable structural motif.
Synthetic Methodologies: Deoxofluorination via DAST
The synthesis of 3-fluorocycloalkylamines typically relies on the deoxofluorination of the corresponding hydroxyl precursors. Diethylaminosulfur trifluoride (DAST) is the reagent of choice for this transformation due to its ability to selectively replace secondary alcohols with fluorine under mild conditions[5].
Experimental Protocol: Synthesis of 3-Fluorocycloheptan-1-amine Hydrochloride
Note: DAST reacts violently with moisture to release highly corrosive hydrogen fluoride (HF). All glassware must be flame-dried, and reactions must be conducted under an inert argon atmosphere.
Step 1: DAST-Mediated Fluorination
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Preparation: Dissolve 1.0 equivalent of tert-butyl (3-hydroxycycloheptyl)carbamate in anhydrous dichloromethane (DCM) (0.1 M concentration) in a flame-dried round-bottom flask.
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Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Causality: Low temperatures are critical to stabilize the intermediate alkoxysulfurane and suppress competing E2 elimination pathways that would yield unwanted cycloheptene derivatives.
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Reagent Addition: Add 1.5 equivalents of DAST dropwise via a syringe. Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.
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Quenching (Critical Step): Re-cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃. Causality: This safely neutralizes the HF byproduct and unreacted DAST, preventing the degradation of the acid-sensitive Boc protecting group.
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Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield tert-butyl (3-fluorocycloheptyl)carbamate.
Step 2: Acidic Deprotection
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Cleavage: Dissolve the purified Boc-protected intermediate in a minimal amount of DCM. Add 10 equivalents of 4M HCl in dioxane.
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Isolation: Stir at room temperature for 2 hours until gas evolution (CO₂ and isobutylene) ceases. Concentrate the solution in vacuo and triturate the residue with cold diethyl ether to precipitate 3-fluorocycloheptan-1-amine hydrochloride as a white solid.
Mechanistic Pathway: DAST Fluorination
The transformation proceeds via the formation of a highly reactive alkoxysulfurane intermediate, followed by an Sₙ2 nucleophilic displacement by the released fluoride ion, resulting in the inversion of stereochemistry at the C3 position.
Mechanistic pathway of DAST-mediated deoxofluorination and subsequent deprotection.
Applications in Drug Development
The integration of 3-fluorocycloheptan-1-amine into pharmacophores provides two distinct advantages in drug design:
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Modulation of Basicity for Permeability: The unfluorinated parent compound, cycloheptylamine, possesses a pKa of 9.99[3], rendering it almost entirely protonated (>99%) at physiological pH (7.4). By introducing a fluorine atom at the γ-position (C3), the strong electron-withdrawing inductive effect pulls electron density away from the amine. This lowers the pKa to approximately 8.8–9.2. This subtle shift significantly increases the fraction of the unionized (neutral) species in the systemic circulation, thereby exponentially enhancing passive membrane permeability and oral bioavailability.
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Metabolic Shielding: Aliphatic rings are highly susceptible to cytochrome P450-mediated oxidative metabolism (hydroxylation). The strong C-F bond (approx. 116 kcal/mol) at the 3-position acts as a metabolic shield, blocking phase I oxidation at a common metabolic soft spot and prolonging the drug's half-life.
References
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Benchchem. 3-Fluorocycloheptan-1-amine. Retrieved from1
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ChemScene. 2969618-06-0 | (1S,3R)-3-Fluorocycloheptan-1-amine. Retrieved from 2
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Peking University. Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach. Retrieved from 3
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O'Hagan, D. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, ACS Publications. Retrieved from 4
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ACS Chemical Reviews. Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Retrieved from 5
